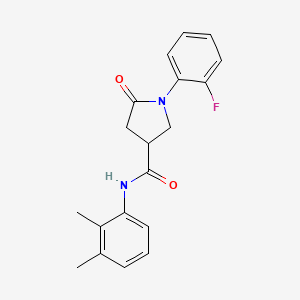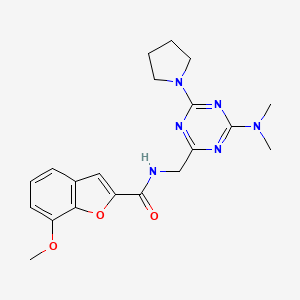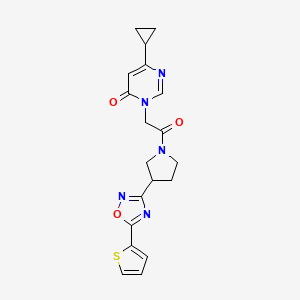
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H14F2N2O2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 2,2-difluoropropanol with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,2-difluoropropanol with piperazine: This step involves the nucleophilic substitution of the hydroxyl group in 2,2-difluoropropanol with the nitrogen atom in piperazine.
Formation of the dihydrochloride salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
3-(piperazin-1-yl)propan-1-ol dihydrochloride: A similar compound with a different substitution pattern.
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol dihydrochloride: Another derivative with a morpholine ring instead of piperazine.
Uniqueness
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride is unique due to the presence of both fluorine atoms and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
特性
IUPAC Name |
2,2-difluoro-3-piperazin-1-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2O.2ClH/c8-7(9,6-12)5-11-3-1-10-2-4-11;;/h10,12H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZFCJUOLWTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CO)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B2851282.png)
![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2851286.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2851287.png)
![1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate](/img/structure/B2851288.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2851292.png)
![Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2851294.png)
![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)
![ethyl 6-[(2,5-dimethylphenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B2851296.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)

